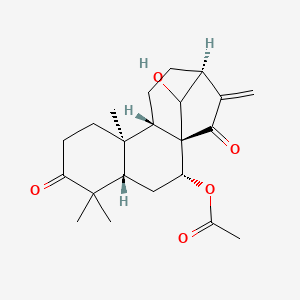![molecular formula C28H46O7 B12397485 (2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)
(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Polyporoid C can be synthesized through a series of chemical reactions involving the precursor compounds found in Polyporus umbellatus. The synthesis involves multiple steps, including hydroxylation, oxidation, and cyclization reactions. The reaction conditions typically require specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Polyporoid C involves the cultivation of Polyporus umbellatus under controlled conditions to maximize the yield of the sclerotium. The sclerotium is then harvested, dried, and subjected to extraction processes using solvents such as methanol or ethanol. The extracted compound is further purified using chromatographic techniques to obtain high-purity Polyporoid C .
Análisis De Reacciones Químicas
Types of Reactions
Polyporoid C undergoes various chemical reactions, including:
Oxidation: Polyporoid C can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in Polyporoid C, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving Polyporoid C include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of Polyporoid C include various oxidized, reduced, and substituted derivatives. These products are often studied for their enhanced biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Polyporoid C has a wide range of scientific research applications, including:
Chemistry: Polyporoid C is used as a model compound to study the chemical behavior of ecdysteroids and their derivatives.
Biology: In biological research, Polyporoid C is investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Polyporoid C exhibits potent anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
Mecanismo De Acción
Polyporoid C exerts its effects through multiple molecular targets and pathways. It inhibits the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation by interacting with specific receptors and enzymes involved in the inflammatory response. The compound’s ergostane-type structure allows it to modulate various signaling pathways, leading to its potent anti-inflammatory activity .
Comparación Con Compuestos Similares
Polyporoid C is unique among ecdysteroids due to its specific structural features and biological activities. Similar compounds include other ergostane-type ecdysteroids such as ecdysterone and turkesterone.
Propiedades
Fórmula molecular |
C28H46O7 |
|---|---|
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O7/c1-14(2)15(3)9-23(33)27(6,34)24-22(32)13-28(35)17-10-19(29)18-11-20(30)21(31)12-25(18,4)16(17)7-8-26(24,28)5/h10,14-16,18,20-24,30-35H,7-9,11-13H2,1-6H3/t15?,16-,18-,20+,21-,22-,23+,24-,25+,26+,27-,28+/m0/s1 |
Clave InChI |
RVRAYMBCPTYQKZ-UFOPSCFWSA-N |
SMILES isomérico |
CC(C)C(C)C[C@H]([C@@](C)([C@H]1[C@H](C[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)O |
SMILES canónico |
CC(C)C(C)CC(C(C)(C1C(CC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)

![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)










